molecular formula C13H12N2OS B5836121 2-(phenylthio)-N-4-pyridinylacetamide

2-(phenylthio)-N-4-pyridinylacetamide

Cat. No.: B5836121
M. Wt: 244.31 g/mol
InChI Key: TVFYMBNKTIXCGE-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-4-pyridinylacetamide is a sulfur-containing acetamide derivative characterized by a phenylthio group (-SPh) attached to the α-carbon of an acetamide backbone, which is further substituted with a 4-pyridinylamine moiety.

The synthesis of this compound typically involves reacting 2-(phenylthio)acetyl chloride with 4-aminopyridine under basic conditions. The intermediate 2-(phenylthio)acetic acid is first prepared via the reaction of thiophenol with 2-bromoacetic acid, followed by conversion to the acid chloride using oxalyl chloride. Coupling with 4-aminopyridine yields the target acetamide derivative. Structural confirmation is achieved through advanced analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .

The 4-pyridinyl group introduces a basic nitrogen atom, which may facilitate hydrogen bonding or coordination with biological targets.

Properties

IUPAC Name

2-phenylsulfanyl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYMBNKTIXCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(Aryl)-2-(Phenylthio)acetamides (ST Series)

A series of N-(aryl)-2-(phenylthio)acetamides (e.g., ST54–ST60) shares the core acetamide structure but varies in the aryl substituents. For instance:

  • ST57: Contains a 4-aminophenyl group, synthesized via nitro reduction followed by reductive amination (yield: 61%) .
  • ST58 : Features a 4-formylphenyl group, synthesized through condensation with benzaldehyde (yield: 43%) .

Comparison with 2-(Phenylthio)-N-4-pyridinylacetamide :

  • Synthetic Yields: The target compound’s synthesis (~24–42% yield) is comparable to ST54–ST60 but lower than ST57 (61%), likely due to the reactivity of 4-aminopyridine versus simpler anilines .
  • Functional Groups : The 4-pyridinyl group in the target compound introduces a heteroaromatic ring, contrasting with the purely phenyl-based substituents in the ST series. This difference may influence solubility and electronic properties.

Methyl 2-(Phenylthio)benzoate Derivatives

Methyl 2-(phenylthio)benzoate and its hydrazide derivatives (e.g., compound 3 in ) feature a benzoate ester instead of an acetamide. These compounds are synthesized via esterification and hydrazide formation, with structural confirmation via IR and ¹H-NMR .

Key Differences :

  • Synthetic Approach : Esterification and hydrazide-based routes () offer alternative pathways to sulfur-containing compounds but lack the direct amide coupling efficiency seen in acetamide synthesis .

Heterocyclic and Fluorinated Analogues

Thiophene- and Furan-Based Derivatives

Compounds such as 2-[1-(phenylthio)-2-(tridecafluorohexylsulfonyl)ethyl]thiophene (CAS 89863-48-9) and its furan analogue (CAS 89863-49-0) incorporate fluorinated sulfonyl groups and heterocyclic cores .

Comparison :

  • Electron-Withdrawing Effects : The trifluorohexylsulfonyl group in these derivatives introduces strong electron-withdrawing character, contrasting with the electron-donating phenylthio group in the target compound.
  • Applications: Fluorinated compounds are often prioritized for their thermal stability and lipophilicity, suggesting divergent applications compared to non-fluorinated acetamides .

Pyridinyl-Pyrimidinyl Acetamide Derivatives

The compound 2-(4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy)-N-(2-thienylmethyl)acetamide (CAS 478034-06-9) features a pyridinyl-pyrimidinyl aromatic system and a thienylmethyl group .

Comparison :

  • Molecular Complexity : With a molar mass of 402.47 g/mol and multiple aromatic rings, this derivative is structurally bulkier than this compound, likely impacting bioavailability.
  • Heteroatom Diversity : The thienylmethyl group introduces additional sulfur-based interactions, whereas the pyridinyl group in the target compound focuses on nitrogen-mediated interactions .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Core Structure Key Substituents Molar Mass (g/mol) Synthesis Yield Analytical Methods
This compound Acetamide 4-Pyridinyl, phenylthio ~270 (estimated) 24–42% ¹H/¹³C-NMR, HRMS
ST57 (N-(4-aminophenyl)) Acetamide 4-Aminophenyl, phenylthio ~286 61% ¹H/¹³C-NMR, HRMS
Methyl 2-(phenylthio)benzoate Benzoate ester Phenylthio, methyl ester ~258 Not reported IR, ¹H-NMR, mass spec
CAS 478034-06-9 Acetamide Pyridinyl-pyrimidinyl, thienylmethyl 402.47 Not reported Not specified

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